Indole-2-carboxylic acid, 1-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxyindole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in various natural products and pharmaceuticals. This compound is known for its potential neuroprotective and hypoglycemic properties . It has been studied for its effects on reducing ischemic area size, decreasing oxidative stress, and enhancing long-term potentiation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methoxyindole-2-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of indole with methoxycarbonyl chloride under basic conditions . Another method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the methoxy group on the indole ring .
Industrial Production Methods: Industrial production of methoxyindole-2-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Methoxyindole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different indole derivatives.
Substitution: Substitution reactions, especially electrophilic substitution, are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, quinones, and reduced indole derivatives .
Wissenschaftliche Forschungsanwendungen
Methoxyindole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in modulating biochemical pathways and physiological processes.
Medicine: Investigated for its neuroprotective and hypoglycemic properties, making it a potential candidate for treating neurological disorders and diabetes
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
Methoxyindole-2-carboxylic acid exerts its effects through several mechanisms:
Neuroprotection: It reduces oxidative stress and enhances long-term potentiation, which is crucial for memory and learning.
Hypoglycemic Effect: The compound inhibits gluconeogenesis in the liver and acts as an inhibitor of mitochondrial dihydrolipoamide dehydrogenase, leading to reduced blood glucose levels.
Vergleich Mit ähnlichen Verbindungen
Methoxyindole-2-carboxylic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Known for its anticancer properties.
5-Methoxyindole-3-acetic acid: Another indole derivative with potential neuroprotective effects.
Methoxyindole-2-carboxylic acid stands out due to its unique combination of neuroprotective and hypoglycemic properties, making it a compound of significant interest in both medicinal and industrial research .
Eigenschaften
CAS-Nummer |
16264-69-0 |
---|---|
Molekularformel |
C10H9NO3 |
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
1-methoxyindole-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c1-14-11-8-5-3-2-4-7(8)6-9(11)10(12)13/h2-6H,1H3,(H,12,13) |
InChI-Schlüssel |
UQPQAWFLYZMNRO-UHFFFAOYSA-N |
Kanonische SMILES |
CON1C2=CC=CC=C2C=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.